molecular formula C4H4N2O B053337 1H-pyrazole-4-carbaldehyde CAS No. 35344-95-7

1H-pyrazole-4-carbaldehyde

Cat. No. B053337
CAS RN: 35344-95-7
M. Wt: 96.09 g/mol
InChI Key: LRGBDJBDJXZTTD-UHFFFAOYSA-N
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Description

1H-pyrazole-4-carbaldehyde is a compound involved in various syntheses and reactions, showing significant biological activity. The synthesis, reactions, and biological activities of pyrazole-3(4)-carbaldehydes have been extensively reviewed, highlighting their importance in heterocyclic chemistry (Abdel-Wahab, Khidre, & Farahat, 2011).

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carbaldehyde derivatives involves various methods. For example, a novel 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles were prepared from 4-chloroquinoline-3-carbaldehyde hydrazones using palladium-catalyzed intramolecular C–N bond formation (Wang, Tang, Li, & Wang, 2015). Another method involves the Vilsmeier-Haack reagent for synthesizing a series of novel 1H-pyrazole-4-carbaldehydes (Hu, Ge, Ding, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-4-carbaldehyde derivatives can be complex. For instance, the crystal structure of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring (Xu & Shi, 2011).

Chemical Reactions and Properties

1H-pyrazole-4-carbaldehyde is involved in various chemical reactions, forming different derivatives. For example, its reaction with propane-1,3-diselenol yields 1,1’ -bis[4-(1,3-diselenan-2-yl)pyrazoles] (Papernaya et al., 2013). These derivatives are useful for their optical and electronic properties.

Physical Properties Analysis

The physical properties of 1H-pyrazole-4-carbaldehyde derivatives depend on their molecular structure. Detailed structural analysis, such as X-ray diffraction, helps in understanding these properties (Butcher et al., 2007).

Chemical Properties Analysis

The chemical properties of 1H-pyrazole-4-carbaldehyde are diverse, given its reactivity in forming various compounds. For instance, its oxime derivatives react with acetic anhydride to form nitriles, a reaction typical for anti isomers of aldoximes (Attaryan, Sahakyan, Tamazyan, Ayvazyan, & Asratyan, 2012).

Scientific Research Applications

1. Antifungal Activity

  • Application Summary: Pyrazole-4-carbaldehyde derivatives have been synthesized for their potential antifungal activity. These compounds were evaluated against Aspergillus niger, a common cause of fungal infections in immunocompromised patients .
  • Methods of Application: The derivatives were synthesized from substituted 6-hydroxy-4-methyl coumarins using the Vilsmeier–Haack Formylation reaction . The chemical structures of these compounds were determined using Fourier transform infrared, 1H, 13C-nuclear magnetic resonance and mass spectroscopic techniques .
  • Results: Out of twelve synthesized compounds, four showed good and six showed moderate antifungal activity .

2. Synthesis of Enzyme Inhibitors

  • Application Summary: Pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry and has been used in the synthesis of some enzyme inhibitors .

3. Ligands for Supramolecular Chemistry

  • Application Summary: Pyrazole-4-carbaldehyde has been used in the synthesis of ligands for supramolecular chemistry .

4. Antimicrobial and Antioxidant Activity

  • Application Summary: Pyrazole-4-carbaldehyde derivatives have been synthesized for their potential antimicrobial and antioxidant activity. These compounds were evaluated for their in vitro anti-microbial activity .
  • Methods of Application: The derivatives were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The chemical structures of these compounds were determined using Fourier transform infrared, 1H, 13C-nuclear magnetic resonance and mass spectroscopic techniques .
  • Results: Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

5. Synthesis of Bioactive Chemicals

  • Application Summary: Pyrazole-4-carbaldehyde has been used in the synthesis of bioactive chemicals .

6. Antitumor Activity

  • Application Summary: Pyrazole-4-carbaldehyde derivatives have shown a widespread biological and pharmacological activity such as antitumor .

7. Antimicrobial Activity Against Escherichia coli, Staphylococcus aureus, and Candida albicans

  • Application Summary: Pyrazole-4-carbaldehyde derivatives have been synthesized and tested in vitro for their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Results: The synthesized compounds showed significant antifungal activity against the fungus C. albicans .

8. Synthesis of Bioactive Chemicals

  • Application Summary: Pyrazole-4-carbaldehyde has been used in the synthesis of bioactive chemicals .

9. Synthesis of Pyrazole-4-carbonitrile

  • Application Summary: Pyrazole-4-carbaldehyde has been used in the synthesis of pyrazole-4-carbonitrile .

Safety And Hazards

1H-Pyrazole-4-carbaldehyde is harmful if swallowed and may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray, and used only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and synthesizing structurally diverse pyrazole derivatives is highly desirable . Future research is needed to fully understand the compound’s properties and potential applications.

properties

IUPAC Name

1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGBDJBDJXZTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408613
Record name 1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazole-4-carbaldehyde

CAS RN

35344-95-7
Record name 1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H)-Pyrazole-4-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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